molecular formula C19H18N2O4 B11431358 2-ethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide

2-ethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide

Cat. No.: B11431358
M. Wt: 338.4 g/mol
InChI Key: NNYQHHIRUVWNGH-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide is a complex organic compound with a unique structure that combines elements of benzamide and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenone core, followed by the introduction of the benzamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

2-ethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide
  • 4-ethoxy-N-(2-methylphenyl)benzamide

Uniqueness

Compared to similar compounds, 2-ethoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide stands out due to its unique combination of the chromenone and benzamide moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-ethoxy-N-[4-(methylamino)-2-oxochromen-3-yl]benzamide

InChI

InChI=1S/C19H18N2O4/c1-3-24-14-10-6-5-9-13(14)18(22)21-17-16(20-2)12-8-4-7-11-15(12)25-19(17)23/h4-11,20H,3H2,1-2H3,(H,21,22)

InChI Key

NNYQHHIRUVWNGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C3=CC=CC=C3OC2=O)NC

Origin of Product

United States

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